molecular formula C13H16ClNO B13442985 Ramelteon impurity 1 hydrochloride CAS No. 1252018-54-4

Ramelteon impurity 1 hydrochloride

Cat. No.: B13442985
CAS No.: 1252018-54-4
M. Wt: 237.72 g/mol
InChI Key: GYSZCVAGFSZWRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-Dihydro-6H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Indeno-Furan Core: This step involves the cyclization of appropriate precursors to form the indeno-furan core structure.

    Introduction of the Ethan-1-amine Group: The ethan-1-amine group is introduced through a series of reactions, including amination and reduction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-Dihydro-6H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2-(7,8-Dihydro-6H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in treating various medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7,8-Dihydro-6H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydro-6H-indeno[5,4-b]furan-8-ethanamine: This compound shares a similar core structure but lacks the hydrochloride group.

    Ramelteon Impurity 1: Another related compound with a similar indeno-furan structure.

Uniqueness

Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

1252018-54-4

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

2-(7,8-dihydro-6H-cyclopenta[e][1]benzofuran-8-yl)ethanamine;hydrochloride

InChI

InChI=1S/C13H15NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,6,8,10H,1-2,5,7,14H2;1H

InChI Key

GYSZCVAGFSZWRX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OC=C3.Cl

Origin of Product

United States

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